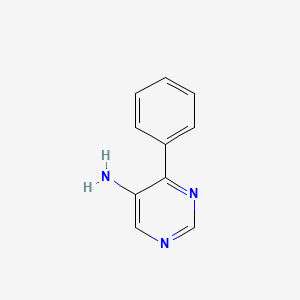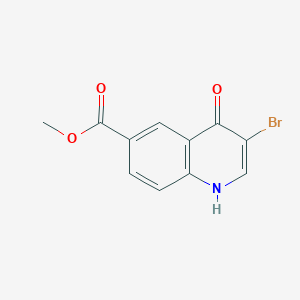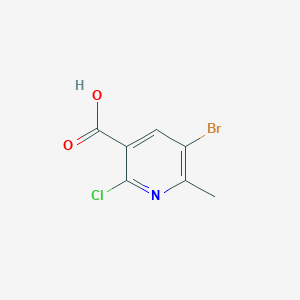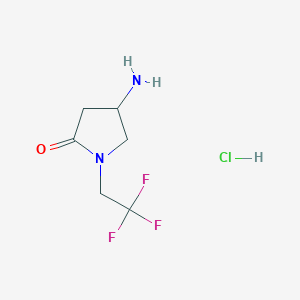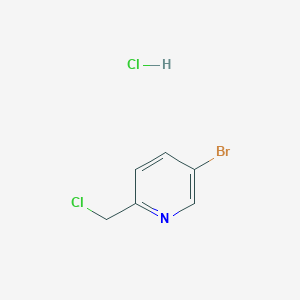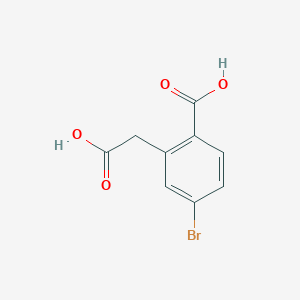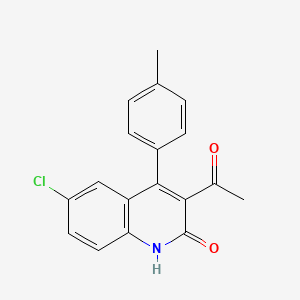
3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one, also known as 3-ACQ, is an organic compound that belongs to the quinolinone class. It is a colorless solid that has been studied extensively for its potential medicinal properties. 3-ACQ has been found to possess anti-inflammatory, antifungal, and antimicrobial properties, as well as potential applications in the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
Photochemical Reactions
Quinoline derivatives undergo various photochemical reactions to form different products, indicating their potential in photochemical applications. For instance, 2-(dimethylcarbamoyl)quinolines, when irradiated, convert into different compounds through efficient reactions in specific solvents, showcasing the intricate behavior of quinoline derivatives under light exposure (Ono & Hata, 1983).
Synthesis and Structural Analysis
Arylated quinolines have been synthesized using palladium-catalyzed cross-coupling reactions, highlighting their significance in the development of novel compounds with potential applications in biological and optical research. Such studies demonstrate the versatility of quinoline derivatives in synthesizing compounds with desired properties (Khalid et al., 2019).
Electronic and Nonlinear Optical Properties
Quinoline derivatives exhibit significant electronic and nonlinear optical (NLO) properties, making them candidates for technology-related applications. Computational and experimental analyses reveal these compounds' intra-molecular charge transfer capabilities and stability due to hyperconjugative interactions, indicating their potential in electronic and optical devices (Khalid et al., 2019).
Biological Activities
Quinoline derivatives have been explored for their antimicrobial and antitubercular activities, demonstrating significant potential in medical applications. For example, novel quinolin-2(1H)-one hybrids showed promising anticancer activity, with certain compounds exhibiting significant efficacy against cancer cells. Such findings underline the therapeutic potential of quinoline derivatives in developing new drugs (Bolakatti et al., 2020).
Eigenschaften
IUPAC Name |
3-acetyl-6-chloro-4-(4-methylphenyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-3-5-12(6-4-10)17-14-9-13(19)7-8-15(14)20-18(22)16(17)11(2)21/h3-9H,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIZWKNKSFAFGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

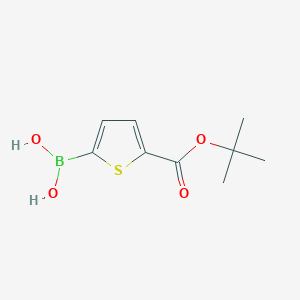
![7-Bromo-2-chloro-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine](/img/structure/B1524777.png)
